REACTION_SMILES
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[CH2:17]([CH3:18])[O:19][C:20]([CH2:21][I:22])=[O:23].[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][cH:7][cH:8][c:9]1[S:10]([NH:11][CH3:12])(=[O:13])=[O:14].[CH3:24][N:25]([CH3:26])[CH:27]=[O:28].[H-:15].[Na+:16]>>[CH3:1][O:2][C:3](=[O:4])[c:5]1[s:6][cH:7][cH:8][c:9]1[S:10]([N:11]([CH3:12])[CH2:21][C:20]([O:19][CH2:17][CH3:18])=[O:23])(=[O:13])=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNS(=O)(=O)c1ccsc1C(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CCOC(=O)CN(C)S(=O)(=O)c1ccsc1C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |